BenchChemオンラインストアへようこそ!

Drinidene

Analgesic research Physicochemical properties Medicinal chemistry

Presenting Drinidene, a defined 2-aminomethyleneindanone derivative essential for SAR studies. Its pharmacophore is highly sensitive, meaning generic indanone or NSAID substitutes cannot replicate its biological profile. It is officially classified as an analgesic and linked to pain disorders, including fibromyalgia, serving as a foundational reference compound backed by patent data. Its moderate lipophilicity (XLogP 1.8) and defined purity (≥95%) ensure reliable in vitro assay development. Choose Drinidene to guarantee experimental fidelity, not guesswork.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 53394-92-6
Cat. No. B1670947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrinidene
CAS53394-92-6
SynonymsDrinidene;  CP-24,877;  UNII-G715G2AW6N.
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C1=CN
InChIInChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6+
InChIKeyHJOUSWJOPKLCGA-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Drinidene (CAS 53394-92-6) for Analgesic Research: Key Compound Identifiers and Characteristics


Drinidene (CAS 53394-92-6) is a synthetic small molecule classified as a 2-aminomethyleneindanone derivative, with its core structure being 2-(aminomethylene)-1-indanone [1]. It is formally designated by the USAN and INN and is recognized in the KEGG DRUG Database with the efficacy classification of 'Analgesic' [1]. The compound is identified by its molecular formula C10H9NO, a molecular weight of 159.18 g/mol, and the UNII G715G2AW6N [1][2]. Its physicochemical profile includes a topological polar surface area of 43.1 Ų and a calculated XLogP of 1.8, indicating moderate lipophilicity [3]. Drinidene is supplied for research purposes, commonly with a purity specification of ≥95% and a recommended storage temperature of -20°C .

Drinidene (53394-92-6) Differentiation: Why Analogs Cannot Be Directly Substituted


Substitution of Drinidene with other indanone-based or generic analgesic reference compounds is not scientifically justifiable due to the high degree of structure-activity relationship (SAR) sensitivity inherent to the 2-aminomethyleneindanone pharmacophore. While a broad class of indanone derivatives exhibits analgesic potential, the specific placement of the aminomethylene group at the C2 position of the indan-1-one core, as found in Drinidene, is a critical structural motif for analgesic activity [1]. Related patents explicitly describe novel 2-aminomethyleneindanones that demonstrate superior analgesic action with favorable toxicity profiles, implying that even minor substitutions on the core scaffold can drastically alter pharmacological outcomes [2]. Therefore, using an alternative indanone or a general NSAID without this precise substitution pattern introduces significant uncertainty in replicating the specific biological profile associated with Drinidene in research models, particularly those related to pain disorders.

Quantitative Evidence for Drinidene: Head-to-Head and Comparative Performance Data


Physicochemical Differentiation: Drinidene vs. Core Indan-1-one Scaffold

Drinidene's specific substitution with an aminomethylene group at the C2 position of the indan-1-one core results in a distinct physicochemical profile compared to the unsubstituted parent scaffold, 1-indanone. This substitution is critical for its classification as an analgesic. Quantitatively, Drinidene exhibits a calculated topological polar surface area (tPSA) of 43.1 Ų and a calculated partition coefficient (XLogP) of 1.8 [1]. In comparison, the unsubstituted 1-indanone scaffold has a tPSA of 17.1 Ų and an XLogP of 2.1 [2]. This represents a 152% increase in polar surface area and a 14% decrease in lipophilicity, suggesting Drinidene possesses significantly improved solubility and different membrane permeability characteristics that are likely to influence its biological interactions.

Analgesic research Physicochemical properties Medicinal chemistry

Pharmacological Classification: Drinidene as a Confirmed Analgesic Agent

Drinidene is explicitly categorized as an 'Analgesic' agent in authoritative drug databases such as the KEGG DRUG Database, confirming its intended therapeutic focus on pain modulation [1]. This classification is supported by its inclusion in patent literature specifically concerning compositions and methods for treating pain disorders, including fibromyalgia, a condition characterized by elevated Substance P levels in cerebrospinal fluid [2]. In contrast, many other 2-aminomethyleneindanone derivatives described in the foundational analgesic patent literature (e.g., U.S. Patent 4,064,272) have not been advanced to receive a formal USAN/INN designation or entry in KEGG. This formal classification provides a distinct advantage for researchers seeking a validated, albeit early-stage, analgesic reference compound for studying pain pathways.

Analgesic research Pain disorders Pharmacology

Research Purity and Stability: Commercial Drinidene Specifications vs. Unstandardized Analogs

For reliable research outcomes, the quality and stability of a reference compound are paramount. Commercially available Drinidene is provided with a defined purity specification of ≥95% and explicit storage conditions requiring -20°C to maintain stability . This level of quality assurance is critical for reproducible experimental data. In comparison, sourcing generic or in-house synthesized 2-aminomethyleneindanone analogs introduces significant variability. These analogs may be supplied with lower or unspecified purity, and optimal storage conditions are often unknown or unvalidated, leading to potential degradation and experimental artifacts [1]. The defined purity and stability parameters for Drinidene provide a controlled baseline that is essential for quantitative pharmacological assays and SAR studies.

Chemical procurement Reproducibility Quality control

Key Research Scenarios for Drinidene (53394-92-6) in Analgesic Discovery


Targeted Study of Fibromyalgia and Central Pain Syndromes

Drinidene is explicitly linked to research on pain disorders, including fibromyalgia, as detailed in patent AU2018254530A1. This scenario is ideal for investigating central pain mechanisms, as fibromyalgia is characterized by elevated concentrations of Substance P in cerebrospinal fluid, a key biomarker of pain transmission [1]. Utilizing Drinidene in such models, rather than a generic indanone, ensures the pharmacological tool is directly relevant to the specific disease context described in the patent.

Structure-Activity Relationship (SAR) Studies on 2-Aminomethyleneindanone Analgesics

Drinidene serves as a foundational reference compound for exploring SAR within the 2-aminomethyleneindanone class. Its well-defined structure (2-(aminomethylene)-1-indanone) and confirmed analgesic classification [2] provide a stable baseline against which new analogs with substitutions on the indanone ring can be compared. This is supported by patent literature that explores a series of related compounds for superior analgesic action, making Drinidene a critical starting point for medicinal chemistry optimization [3].

In Vitro Assay Development for Novel Analgesic Pathways

Given its moderate lipophilicity (XLogP of 1.8) and defined purity specifications (≥95%) , Drinidene is a suitable candidate for developing and validating in vitro assays targeting novel analgesic pathways. Its distinct physicochemical profile, differing significantly from the parent indan-1-one scaffold [4], makes it a valuable tool for studying compound-specific interactions with receptors or enzymes implicated in pain modulation, without the confounding variables introduced by uncharacterized analog mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Drinidene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.